[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of “[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride” involves the use of functional aromatic multisulfonyl chlorides. These compounds serve as building blocks for dendritic and other complex organic molecules.Molecular Structure Analysis
The molecular structure of “this compound” consists of a sulfonyl chloride group attached to a phenyl ring, which in turn is attached to a dichlorophenoxy group.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 337.61 . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Chemical Synthesis and Biological Applications :
- Synthesis of functional aromatic multisulfonyl chlorides, involving compounds such as 3,5-bis(chlorosulfonyl)-1-acetophenone, has been described, highlighting their potential as building blocks for dendritic and other complex organic molecules (Percec et al., 2001).
- The synthesis of sulfonyl chlorides of phenylboronic acids for use in cross-couplings in organic synthesis has been reported, showcasing their utility in the preparation of complex molecular structures (Vedsø et al., 2004).
Insecticide Research :
- Studies on phenylpyrazole insecticides have indicated that these compounds, which include sulfonyl chloride groups, target the GABA-gated chloride channel, demonstrating their effectiveness in pest control (Cole et al., 1993).
Photoredox Catalysis :
- A novel photoredox-catalyzed cascade annulation involving sulfonyl chlorides has been developed, enabling the synthesis of benzothiophenes and benzoselenophenes, which are crucial in the development of new organic compounds (Yan et al., 2018).
Dye Synthesis :
- Research into the synthesis of new cyan dye-forming couplers containing sulfone groups has been conducted, underscoring the role of sulfonyl chlorides in the development of new dye compounds (Qiao, 2011).
Safety and Hazards
“[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride” is classified as corrosive . The safety information indicates that it may be harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinse cautiously with water for several minutes and then seek medical advice (P305+P351+P338;P310) .
Properties
IUPAC Name |
3-(3,4-dichlorophenoxy)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3S/c13-11-5-4-9(7-12(11)14)18-8-2-1-3-10(6-8)19(15,16)17/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIYPOUFLVRLMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242882 | |
Record name | 3-(3,4-Dichlorophenoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701242882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-84-5 | |
Record name | 3-(3,4-Dichlorophenoxy)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dichlorophenoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701242882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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